(R)-Phenprocoumon

説明

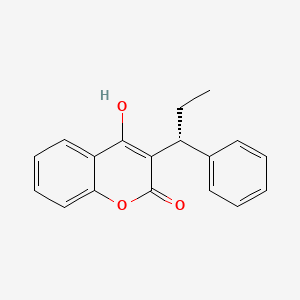

®-Phenprocoumon is a chiral derivative of coumarin, a naturally occurring compound found in many plants. It is an anticoagulant medication used to prevent and treat thromboembolic disorders. The compound is known for its ability to inhibit the synthesis of vitamin K-dependent clotting factors, making it effective in preventing blood clots.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenprocoumon typically involves the condensation of 4-hydroxycoumarin with a suitable aldehyde, followed by chiral resolution to obtain the desired enantiomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of ®-Phenprocoumon involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for chiral resolution.

化学反応の分析

Types of Reactions: ®-Phenprocoumon undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert ®-Phenprocoumon to its corresponding alcohol.

Substitution: The aromatic ring of ®-Phenprocoumon can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Hydroxylated derivatives of ®-Phenprocoumon.

Reduction: Alcohol derivatives of ®-Phenprocoumon.

Substitution: Halogenated or nitrated derivatives of ®-Phenprocoumon.

科学的研究の応用

Anticoagulation Therapy

(R)-Phenprocoumon is widely used as a vitamin K antagonist for anticoagulation therapy in patients with conditions such as atrial fibrillation, venous thromboembolism, and after certain types of surgeries. It has been shown to effectively reduce the risk of stroke in patients with atrial fibrillation compared to other anticoagulants.

Key Findings:

- A study comparing this compound with apixaban in patients undergoing chronic hemodialysis demonstrated similar safety profiles, emphasizing its role in high-risk populations .

- In emergency situations, pharmacokinetics studies revealed a half-life of approximately 5.3 days for this compound, highlighting the need for careful management during acute bleeding or surgery .

Pharmacogenetic Considerations

Pharmacogenetic factors significantly influence the dosing and effectiveness of this compound. Variants in the CYP2C9 and VKORC1 genes can affect drug metabolism and response.

Research Insights:

- A study indicated that patients with specific genetic polymorphisms required different dosing regimens to achieve therapeutic international normalized ratio (INR) levels . This suggests that personalized medicine approaches could optimize anticoagulation therapy with this compound.

Case Study 1: Management in Elderly Patients

A case study involving elderly patients treated with this compound highlighted the drug's efficacy and safety profile in this demographic. The study monitored INR levels over time to assess anticoagulation stability.

Results:

- Patients maintained therapeutic INR levels more consistently compared to those on other vitamin K antagonists, indicating a potential advantage of this compound in long-term anticoagulation management .

Case Study 2: Emergency Situations

In a cohort study from the RADOA registry focusing on patients requiring urgent surgical intervention or experiencing major bleeding while on this compound, researchers analyzed drug concentrations and outcomes.

Findings:

- The study found that over 25% of patients experienced INR rebounds after initial reversal management, necessitating repeat interventions to manage anticoagulation effectively . This emphasizes the importance of understanding the pharmacodynamics of this compound in acute care settings.

Pharmacokinetics and Dosing

Understanding the pharmacokinetics of this compound is crucial for effective dosing and management:

| Parameter | Value |

|---|---|

| Half-life | 5.27 - 5.29 days |

| Therapeutic range INR | 2.0 - 3.0 |

| Dosing variability | Influenced by CYP2C9/VKORC1 genotypes |

作用機序

®-Phenprocoumon exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X. By reducing the levels of these clotting factors, ®-Phenprocoumon effectively prevents the formation of blood clots.

類似化合物との比較

Warfarin: Another coumarin derivative with anticoagulant properties.

Acenocoumarol: A synthetic anticoagulant similar to ®-Phenprocoumon.

Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.

Comparison: ®-Phenprocoumon is unique in its chiral nature, which can influence its pharmacokinetics and pharmacodynamics. Compared to warfarin, ®-Phenprocoumon may have different metabolic pathways and interactions with other medications. Its specific enantiomeric form can also result in varying degrees of anticoagulant activity and side effects.

生物活性

(R)-Phenprocoumon is a stereoisomer of phenprocoumon, a vitamin K antagonist widely used as an oral anticoagulant. It plays a crucial role in the management of thromboembolic disorders by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of clotting factors II, VII, IX, and X. This article delves into the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, interactions with other drugs, and clinical implications.

Pharmacodynamics

This compound functions primarily by antagonizing vitamin K, leading to decreased levels of vitamin K-dependent clotting factors. This inhibition results in:

- Reduced Thrombin Generation : By limiting the synthesis of prothrombin (factor II) and other coagulation factors, this compound effectively reduces thrombin levels, thereby decreasing clot formation.

- Inhibition of Coagulation Cascade : The drug's action leads to a decrease in the overall coagulation potential of the blood, making it an effective agent for preventing thrombosis.

The mechanism involves the inhibition of vitamin K epoxide reductase complex subunit 1 (VKORC1), which is critical for recycling vitamin K. This leads to:

- Decreased Gamma-Carboxylation : The lack of vitamin K results in insufficient gamma-carboxylation of glutamic acid residues on clotting factors, impairing their functionality .

Pharmacokinetics

This compound exhibits a high bioavailability close to 100% and a long half-life ranging from 5 to 6 days. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Half-life | 5-6 days |

| Protein Binding | 99% |

| Metabolism | Primarily via CYP2C9 |

The drug is stereoselectively metabolized into inactive hydroxylated metabolites through hepatic microsomal enzymes .

Drug Interactions

The interaction profile of this compound is significant due to its narrow therapeutic index. Co-administration with various medications can lead to altered pharmacokinetics and increased risk of bleeding. Notable findings include:

- Lornoxicam Interaction : A study showed that co-administration with lornoxicam increased the area under the concentration-time curve (AUC) for (S)-phenprocoumon but not significantly for this compound. However, this did not correlate with increased anticoagulant effect on factor II and VII activities .

- Herbal Interactions : Concurrent use of herbal products can lead to unpredictable effects on drug metabolism, particularly through modulation of cytochrome P450 enzymes .

Case Study: Risk of Serious Bleeding

A nested case-control study involving over 246,000 patients highlighted that serious bleeding incidents were significantly associated with drug interactions in patients treated with phenprocoumon. The study reported an overall incidence rate of 2.79 hospitalizations for bleeding per 100 patient-years .

Clinical Implications

The clinical management of patients on this compound requires careful monitoring due to its potent anticoagulant effects and potential for severe adverse reactions:

- Monitoring Prothrombin Time : Regular monitoring is essential to adjust dosing and prevent complications such as major bleeding.

- Emergency Situations : In cases requiring urgent surgery or reversal due to bleeding complications, understanding the pharmacokinetics is crucial for effective management strategies .

特性

IUPAC Name |

4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975409 | |

| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5999-27-9 | |

| Record name | Phenprocoumon, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENPROCOUMON, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。